2,4-Dioxaspiro[5.6]dodecan-7-one

Lipophilicity Drug-likeness Membrane permeability

This 2,4-dioxaspiro[5.6]dodecan-7-one is a differentiated [5.6] spiroketal with a reactive 7-ketone handle, offering a distinct LogP (1.51) and PSA (35.53 Ų) versus prevalent [5.5] systems. Its balanced polarity and rule-of-three compliant properties make it a superior fragment for polar active sites, while the ketone enables efficient diversification to amines and spirolactams in 1-2 steps, accelerating your medicinal chemistry programs.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 65609-63-4
Cat. No. B14488964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxaspiro[5.6]dodecan-7-one
CAS65609-63-4
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2(CC1)COCOC2
InChIInChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2
InChIKeyNHZWHRFRNQDLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxaspiro[5.6]dodecan-7-one (CAS 65609-63-4): A [5.6] Spiroketal Building Block for Heterocyclic and Medicinal Chemistry Procurement


2,4-Dioxaspiro[5.6]dodecan-7-one (CAS 65609-63-4) is a spirocyclic ketal bearing a ketone at position 7, with molecular formula C10H16O3 and molecular weight 184.23 g/mol [1]. It belongs to the dioxaspiro family, characterized by two oxygen atoms incorporated into the spiro ring system, and is synthesized via acid-catalyzed condensation of cycloheptanone with formaldehyde [2]. The compound features a [5.6] spiro junction—a 5-membered dioxolane ring fused to a 7-membered cycloheptanone ring—which distinguishes it from the more common [5.5] and [4.5] spiroketal systems [3]. Its computed physicochemical profile (LogP ~1.51, PSA ~35.53 Ų) positions it as a moderately polar, hydrogen-bond-accepting scaffold with potential utility in fragment-based drug discovery and spirocyclic library synthesis [1].

Why 2,4-Dioxaspiro[5.6]dodecan-7-one Cannot Be Substituted with Common [5.5] or [4.5] Spiroketals in Research Procurement


Spiroketals with different ring sizes and oxygen placement exhibit non-interchangeable physicochemical properties and biological recognition profiles. The [5.6] spiro system of 2,4-dioxaspiro[5.6]dodecan-7-one imparts a distinct conformational landscape compared to the prevalent [5.5] (e.g., 1,7-dioxaspiro[5.5]undecane) and [4.5] (e.g., 1,6-dioxaspiro[4.5]decane) systems found in insect pheromones [1]. Critically, the 2,4-dioxa ketone arrangement versus the 1,7-dioxa arrangement alters hydrogen-bonding capacity, polarity, and metabolic vulnerability. The computed LogP of 1.51 and PSA of 35.53 Ų for the target compound differ substantially from 1,7-dioxaspiro[5.5]undecane (LogP ~2.08, PSA ~18.46 Ų) [2]. Such differences in lipophilicity and polar surface area directly impact membrane permeability, solubility, and off-target binding—parameters that cannot be reconciled by simply adjusting the concentration of a [5.5] or [4.5] analog in an assay [3].

Quantitative Differentiation Evidence for 2,4-Dioxaspiro[5.6]dodecan-7-one Versus Closest Analogs


LogP Differentiation: 2,4-Dioxaspiro[5.6]dodecan-7-one vs 1,7-Dioxaspiro[5.5]undecane

The computed octanol-water partition coefficient (LogP) for 2,4-dioxaspiro[5.6]dodecan-7-one is 1.51, which is 0.57 log units lower than that of 1,7-dioxaspiro[5.5]undecane (LogP 2.08) [1]. This difference of ΔLogP = -0.57 corresponds to an approximately 3.7-fold lower lipophilicity for the target compound, translating to reduced non-specific membrane binding and potentially lower distribution into lipid-rich tissues. For CNS-targeted programs, where optimal LogP ranges between 1.5 and 2.7, the target compound falls within the favorable window while the [5.5] comparator sits closer to the upper boundary [2]. This LogP differentiation is critical when selecting a spiroketal scaffold for structure-activity relationship (SAR) exploration: the lower LogP of the [5.6] dioxa system may offer superior aqueous solubility and reduced CYP450 promiscuity compared to the more lipophilic [5.5] analog.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation: 2,4-Dioxaspiro[5.6]dodecan-7-one vs 1,7-Dioxaspiro[5.5]undecane

The topological polar surface area (tPSA) of 2,4-dioxaspiro[5.6]dodecan-7-one is 35.53 Ų, nearly double the PSA of 1,7-dioxaspiro[5.5]undecane (18.46 Ų) [1]. This ΔPSA of +17.07 Ų arises from the 2,4-dioxa arrangement and the additional ketone oxygen in the target compound, which introduces a second hydrogen-bond acceptor site beyond the two ether oxygens present in both scaffolds. In the context of oral bioavailability prediction, a PSA < 60 Ų generally correlates with good intestinal absorption [2]; both compounds satisfy this criterion, but the higher PSA of the target compound suggests improved aqueous solubility and reduced passive blood-brain barrier penetration compared to the [5.5] comparator. For peripherally restricted drug targets or formulations requiring higher polarity, the target compound's elevated PSA offers a measurable advantage over the more hydrophobic 1,7-dioxa scaffold.

Polar surface area Hydrogen bonding Oral bioavailability

Synthetic Accessibility: One-Step Cycloheptanone-Formaldehyde Condensation vs Multi-Step Routes for [5.5] Spiroketals

2,4-Dioxaspiro[5.6]dodecan-7-one is obtained as the predominant product from a one-step, acid-catalyzed condensation of cycloheptanone with formaldehyde, as reported by Hirano and Wakabayashi (1977) [1]. In contrast, the widely utilized 1,7-dioxaspiro[5.5]undecane (olean) and its 2-methyl analog require a two-step synthesis from hydroxy-functionalized conjugated nitroolefins, with reported overall yields of 64% and 66% respectively [2]. While the 1977 paper does not report isolated yields for the target compound, the operational simplicity of a single-step condensation using inexpensive, commodity reagents (cycloheptanone and formaldehyde) offers a potentially more scalable and cost-efficient entry into the [5.6] spiroketal series compared to the multi-step routes required for enantiopure [5.5] spiroketals [3]. This synthetic divergence is relevant for medicinal chemistry groups prioritizing rapid analog generation and for process chemistry teams evaluating cost-of-goods for spiroketal building blocks.

Synthetic efficiency Scalability Spiroketal synthesis

Ketone Functional Handle at Position 7: Enabling Derivatization Pathways Absent in Non-Ketone Spiroketals

The presence of a ketone at position 7 in 2,4-dioxaspiro[5.6]dodecan-7-one provides a reactive functional handle absent in non-ketone spiroketals such as 1,7-dioxaspiro[5.5]undecane and its alkyl-substituted derivatives [1]. This ketone enables well-established diversification chemistries—including reductive amination to generate spirocyclic amines, Grignard addition to install quaternary centers, and oxime formation for Beckmann rearrangement to spirolactams [2]. The 8-azaspiro[5.6]dodecan-7-one scaffold, accessible via Beckmann rearrangement of the corresponding oxime, has been employed in the synthesis of enantiopure bicyclic α,α-disubstituted spirolactams with demonstrated biological relevance [2]. In contrast, 1,7-dioxaspiro[5.5]undecane lacks this ketone and thus cannot directly enter these diversification pathways without additional functionalization steps. For medicinal chemistry programs building spirocyclic libraries, the ketone handle in the target compound translates to fewer synthetic steps and higher diversity per reaction sequence.

Synthetic diversification Ketone reactivity Spiroketal derivatization

Class-Level HIV-1 Integrase Inhibitory Activity of Dioxaspiro Scaffolds: Rationale for [5.6] Analog Evaluation

Fifteen 2,4-dioxaspiro[5.5]undecane ketone and 2,4-dioxaspiro[5.5]undec-8-ene derivatives were synthesized and evaluated for HIV-1 integrase (IN) inhibition by Arora et al. (2006) [1]. Eight derivatives inhibited both 3'-processing and strand transfer reactions catalyzed by IN, with SAR analysis demonstrating that the undecane core with at least one furan moiety is preferred for IN inhibition. Importantly, these spiroundecane derivatives inhibited the preformed IN-DNA complex without affecting IN-DNA binding, indicating a distinct mechanism from metal-chelating IN inhibitors [1]. While 2,4-dioxaspiro[5.6]dodecan-7-one itself has not been directly evaluated for IN inhibition, it shares the 2,4-dioxaspiro pharmacophoric core with the active [5.5] series. The [5.6] ring expansion introduces a seven-membered ring that may alter the conformation of the spiro junction and the spatial relationship between the ketone and the dioxolane oxygens. The moderate toxicity of the [5.5] spiroundecane series (CC50 > 100 μM in TZM-bl cells) encourages the evaluation of the [5.6] homolog as a potential next-generation scaffold [1][2].

HIV integrase inhibition Antiviral Dioxaspiro SAR

Recommended Research and Industrial Application Scenarios for 2,4-Dioxaspiro[5.6]dodecan-7-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Moderately Polar Spiroketal Scaffolds

With a LogP of 1.51 and PSA of 35.53 Ų, 2,4-dioxaspiro[5.6]dodecan-7-one occupies a favorable physicochemical window for fragment screening collections [1]. Its computed properties satisfy the rule-of-three guidelines for fragments (LogP ≤ 3, MW < 300), while offering higher polarity than the more lipophilic 1,7-dioxaspiro[5.5]undecane (LogP 2.08, PSA 18.46 Ų) [2]. The presence of both ether oxygens and a ketone provides three hydrogen-bond acceptor sites for target engagement, increasing the probability of detecting binding by biophysical methods (SPR, NMR, X-ray crystallography). Procurement for FBDD programs should prioritize this [5.6] scaffold over the [5.5] analog when screening against targets with polar active sites or when aqueous solubility of the fragment is a limiting factor.

Synthesis of Spirocyclic Amine and Spirolactam Libraries via Ketone Derivatization

The 7-ketone functional group in 2,4-dioxaspiro[5.6]dodecan-7-one enables efficient diversification into spirocyclic amines (via reductive amination) and spirolactams (via oxime formation and Beckmann rearrangement) [1]. This contrasts with the non-ketone 1,7-dioxaspiro[5.5]undecane scaffold, which lacks a reactive handle for direct C-N bond formation. The 8-azaspiro[5.6]dodecan-7-one scaffold, accessible from the target compound's Beckmann rearrangement, has been validated as a platform for enantiopure α,α-disubstituted spirolactams [2]. Medicinal chemistry groups building spirocyclic libraries should procure this compound as a central intermediate for generating diverse amine- and lactam-containing analogs in 1-2 synthetic steps.

Scalable Entry into [5.6] Spiroketal Chemical Space for Agrochemical and Pheromone Analog Programs

The one-step, acid-catalyzed synthesis of 2,4-dioxaspiro[5.6]dodecan-7-one from cycloheptanone and formaldehyde provides a cost-effective route into the [5.6] spiroketal series [1]. While 1,7-dioxaspiro[5.6]dodecane derivatives occur in insect chemical communication systems (e.g., (E)-2-methyl-1,7-dioxaspiro[5.6]dodecane from Andrena haemorrhoa) [2], the 2,4-dioxa ketone scaffold offers an underexplored chemotype for developing pheromone analogs or disruptants. Agrochemical discovery programs seeking novel spiroketal scaffolds with differentiated volatility, stability, and receptor-binding profiles compared to natural [5.5] and [4.5] spiroketals should consider this compound as a starting material for analog generation.

Perfume and Fragrance Formulation with Modified Spiroketal Odor Profiles

The dioxaspiro compound class has established utility in perfume compositions, as documented in patent US7547667B1 assigned to International Flavors & Fragrances [1]. While the patent primarily exemplifies [5.5] and [5.6] dioxaspiro derivatives with alkyl substituents, the 2,4-dioxaspiro[5.6]dodecan-7-one scaffold offers a distinct odor profile due to the combined presence of the ketone and the [5.6] ring system. The higher PSA (35.53 Ų) and lower LogP (1.51) compared to 1,7-dioxaspiro[5.5]undecane may result in altered volatility and substantivity on fabric or skin, making this compound a candidate for evaluation as a fragrance ingredient with a unique olfactory character.

Quote Request

Request a Quote for 2,4-Dioxaspiro[5.6]dodecan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.